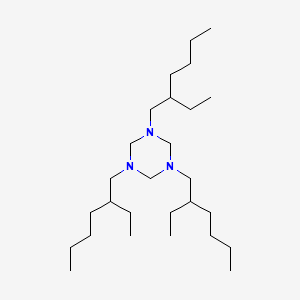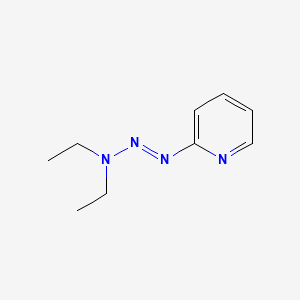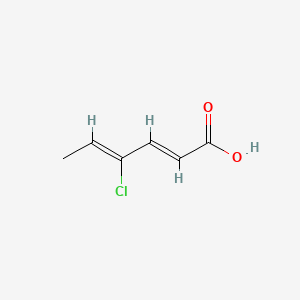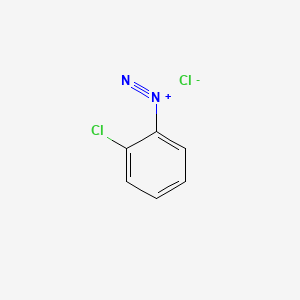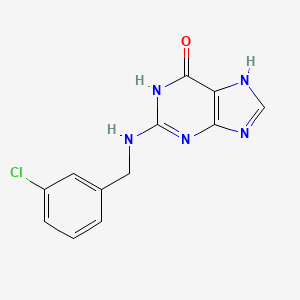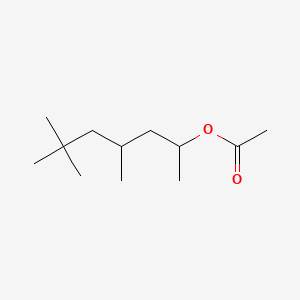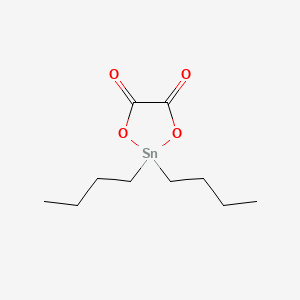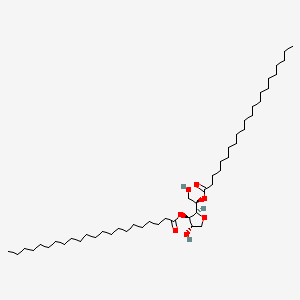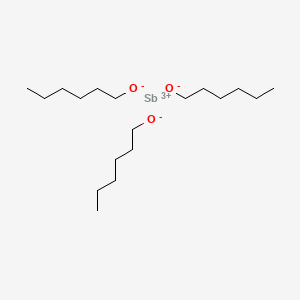
3-((4-Aminophenyl)methyl)-o-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de la 3-[(4-aminophényl)méthyl]-o-toluidine implique généralement la réaction de l'o-toluidine avec le chlorure de 4-nitrobenzyle, suivie de la réduction du groupe nitro en un groupe amino. Les conditions réactionnelles comprennent souvent l'utilisation d'un solvant tel que l'éthanol et d'un agent réducteur comme l'hydrogène gazeux en présence d'un catalyseur au palladium. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des optimisations pour l'échelle et l'efficacité .
Analyse Des Réactions Chimiques
La 3-[(4-aminophényl)méthyl]-o-toluidine subit plusieurs types de réactions chimiques :
Oxydation : Ce composé peut être oxydé pour former des dérivés quinoniques correspondants.
Réduction : Le groupe nitro du précurseur peut être réduit en un groupe amino en utilisant de l'hydrogène gazeux et un catalyseur au palladium.
Substitution : Il peut subir des réactions de substitution électrophile, en particulier sur le cycle aromatique, pour former divers dérivés substitués.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'hydrogène gazeux, les catalyseurs au palladium et les solvants comme l'éthanol. Les principaux produits formés à partir de ces réactions comprennent des dérivés aminés et des composés aromatiques substitués .
Applications de la recherche scientifique
La 3-[(4-aminophényl)méthyl]-o-toluidine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de colorants et de pigments.
Biologie : Elle est étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans la production de polymères et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 3-[(4-aminophényl)méthyl]-o-toluidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antimicrobienne serait due à sa capacité à interférer avec la synthèse de la paroi cellulaire bactérienne. En recherche sur le cancer, elle est étudiée pour son potentiel à inhiber certaines enzymes impliquées dans la prolifération cellulaire .
Applications De Recherche Scientifique
3-[(4-aminophenyl)methyl]-o-toluidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(4-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis. In cancer research, it is studied for its potential to inhibit certain enzymes involved in cell proliferation .
Comparaison Avec Des Composés Similaires
La 3-[(4-aminophényl)méthyl]-o-toluidine peut être comparée à des composés similaires tels que :
Dérivés de l'aniline : Ces composés partagent une structure d'amine aromatique similaire, mais diffèrent par leurs substituants et leurs activités spécifiques.
Dérivés de la toluidine : Ces composés ont un groupe méthyle similaire sur le cycle aromatique, mais peuvent avoir des substituants différents à d'autres positions.
La singularité de la 3-[(4-aminophényl)méthyl]-o-toluidine réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes .
Propriétés
Numéro CAS |
85423-08-1 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3-[(4-aminophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h2-8H,9,15-16H2,1H3 |
Clé InChI |
HMHAYTIOPQKQJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


